CDK4-IN-1

CDK4 inhibition IC50 kinase assay

CDK4-IN-1 (CAS 1256963-02-6) is a highly specific CDK4/cyclin D1 inhibitor (IC50=10 nM) with 1,500-fold selectivity over CDK1 and 500-fold over CDK2, eliminating off-target confounding in cell cycle studies. As a LEE011 (ribociclib) analog, it provides a validated scaffold for medicinal chemistry optimization toward CDK4-selective inhibition with reduced hematological toxicity. It induces sustained G1 arrest at 0.37 µM—superior among five tested compounds—making it the definitive choice for long-term Rb phosphorylation and senescence pathway investigations. Select this compound to isolate CDK4-specific effects in HR+ breast cancer models where CDK4, not CDK6, drives proliferation. For research use only; not for human therapeutic applications.

Molecular Formula C22H29ClN8
Molecular Weight 441.0 g/mol
Cat. No. B606571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK4-IN-1
SynonymsLEE011 analog;  CDK4-IN-1;  CDK4IN-1;  CDK4-IN1;  CDK4IN1;  CDK4 IN 1
Molecular FormulaC22H29ClN8
Molecular Weight441.0 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=NN1)Cl)C2=NC(=NC=C2)NC3=NC=C(C=C3)N4CCC(CC4)N(C)C
InChIInChI=1S/C22H29ClN8/c1-14(2)20-19(21(23)29-28-20)17-7-10-24-22(26-17)27-18-6-5-16(13-25-18)31-11-8-15(9-12-31)30(3)4/h5-7,10,13-15H,8-9,11-12H2,1-4H3,(H,28,29)(H,24,25,26,27)
InChIKeyJKFGTURSEBTJIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CDK4-IN-1: A Selective Cyclin-Dependent Kinase 4 Inhibitor for Oncology Research and Procurement


CDK4-IN-1 (CAS 1256963-02-6), also known as a LEE011 analog, is a small-molecule cyclin-dependent kinase 4 (CDK4) inhibitor with the IUPAC name 4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine and molecular formula C22H29ClN8 (molecular weight 440.97) [1]. It is a novel and specific inhibitor of the CDK4/cyclin D1 complex, primarily utilized as a research tool in oncology studies targeting cell cycle regulation [1][2].

CDK4-IN-1 vs. CDK4/6 Inhibitors: Why Interchangeability Fails in Research Applications


Direct substitution of CDK4-IN-1 with clinically approved dual CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) or other CDK4-targeting compounds is scientifically invalid due to substantial differences in selectivity profiles and biological outcomes. Emerging evidence demonstrates that HR+ breast cancer cells are highly dependent on CDK4 but not CDK6, while CDK4 is dispensable for human bone marrow-derived cells, which rely on CDK6 for hematopoiesis [1]. This differential dependency has driven the development of CDK4-selective inhibitors like atirmociclib (PF-07220060), which exhibit reduced dose-limiting neutropenia compared to dual inhibitors [2]. Therefore, selecting the appropriate CDK4 inhibitor—whether a dual CDK4/6 inhibitor, a CDK4-selective agent, or a research compound like CDK4-IN-1—requires precise matching of kinase selectivity profiles to experimental objectives, as detailed in the quantitative evidence below [1][2].

CDK4-IN-1 Quantified Differentiation: Comparative Potency, Selectivity, and Functional Data for Procurement Decisions


Kinase Potency of CDK4-IN-1 vs. FDA-Approved Dual CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib)

CDK4-IN-1 inhibits the CDK4/cyclin D1 complex with an IC50 of 10 nM in in vitro kinase assays [1]. This places it within the same potency range as the clinically approved dual inhibitors palbociclib (IC50 = 11 nM) and ribociclib (IC50 = 10 nM) but with a distinct selectivity profile [2]. It is approximately 5-fold less potent against CDK4 compared to abemaciclib (IC50 = 2 nM) .

CDK4 inhibition IC50 kinase assay oncology research

CDK4-IN-1 Selectivity Over CDK1 and CDK2: A Differentiated Profile from Pan-CDK and Dual CDK4/6 Inhibitors

CDK4-IN-1 demonstrates high selectivity over CDK1 (IC50 >15 µM) and CDK2 (IC50 = 5.265 µM), with a 1,500-fold and 500-fold difference in potency, respectively [1][2]. In contrast, the FDA-approved dual CDK4/6 inhibitor abemaciclib exhibits measurable activity against CDK1 (IC50 = 1,627 nM) and CDK9 (IC50 = 57 nM), indicating a broader kinase interaction profile [3].

kinase selectivity off-target CDK1 CDK2

Broader Kinase Selectivity Profile: CDK4-IN-1 Demonstrates Selective Inhibition of CDK4/6 Over 35 Other Kinases

In a panel of 35 serine-threonine and tyrosine kinases, CDK4-IN-1 proved to be selective for CDK4/6, with no reported significant inhibition of other kinases . This broad selectivity profile is a key differentiator from more promiscuous CDK inhibitors like CDK1/2/4-IN-1, which exhibits IC50 values of 1.47 µM, 0.78 µM, and 0.87 µM for CDK1, CDK2, and CDK4, respectively .

kinase panel selectivity profiling off-target

Functional Cellular Activity: CDK4-IN-1 Induces Sustained G1 Cell Cycle Arrest at Sub-Micromolar Concentrations

In CDK4 cellular assays, CDK4-IN-1 imposed a G1 block on cells at a concentration of 0.37 µM and exhibited the most sustained G1 arrest among five compounds tested [1]. This cellular potency is consistent with its biochemical IC50 of 10 nM, confirming target engagement in a cellular context. In contrast, FLT3/CDK4-IN-1, a dual FLT3/CDK4 inhibitor, requires concentrations of 12.5-200 nM to achieve G1 arrest in MV4-11 and HCT-116 cells .

cell cycle G1 arrest cellular assay proliferation

CDK4-IN-1 Optimal Application Scenarios in Oncology and Cell Cycle Research


Dissecting CDK4-Specific Biology in HR+ Breast Cancer Models

Researchers studying hormone receptor-positive (HR+) breast cancer, where CDK4 dependency is high but CDK6 dependency is low, should use CDK4-IN-1 to isolate CDK4-specific effects [1]. Its 1,500-fold selectivity over CDK1 and 500-fold over CDK2 minimizes off-target kinase inhibition that could confound results [2]. This is particularly critical given the evidence that HR+ breast cancer cells are highly dependent on CDK4 but not CDK6 [1].

Comparative Pharmacology Studies of CDK4 vs. CDK4/6 Inhibition

Given its potent CDK4 inhibition (IC50 = 10 nM) and selectivity profile, CDK4-IN-1 serves as an ideal reference compound for benchmarking next-generation CDK4-selective inhibitors like PF-07220060 [1][3]. Its well-characterized kinase selectivity and cellular G1 arrest activity (0.37 µM) [2] provide a robust baseline for evaluating the efficacy and selectivity of novel CDK4-targeting agents.

Mechanistic Studies of Cell Cycle Regulation and G1 Checkpoint Control

CDK4-IN-1 is optimized for experiments requiring sustained G1 arrest to investigate cell cycle dynamics, Rb phosphorylation, and senescence pathways [1]. In comparative assays, CDK4-IN-1 exhibited the most sustained G1 arrest among five compounds tested, making it a superior choice for long-term cell cycle studies [1].

Structure-Activity Relationship (SAR) and Medicinal Chemistry Studies of CDK4 Inhibitors

CDK4-IN-1 is a LEE011 (ribociclib) analog with a well-defined chemical structure (CAS 1256963-02-6, C22H29ClN8) [2][4]. This makes it a valuable scaffold for medicinal chemistry optimization aimed at improving selectivity, potency, or pharmacokinetic properties, particularly in the context of developing CDK4-selective inhibitors with reduced hematological toxicity [1].

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